trans,trans-Mucononitrile
Description
Structure
3D Structure
Properties
CAS No. |
5867-88-9 |
|---|---|
Molecular Formula |
C6H4N2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienedinitrile |
InChI |
InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+ |
InChI Key |
QLQYLCRMTTXKHS-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C#N)\C=C\C#N |
Canonical SMILES |
C(=CC#N)C=CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Mucondinitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of mucondinitrile typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mucondinitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acidic or basic conditions, mucondinitrile can be hydrolyzed to form carboxylic acids.
Reduction: Reduction of mucondinitrile using lithium aluminum hydride results in the formation of primary amines.
Reaction with Grignard Reagents: Mucondinitrile reacts with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
Synthetic Applications
1.1 Heterocycle Synthesis
trans,trans-Mucononitrile serves as a key intermediate in the synthesis of various heterocycles, which are important in medicinal chemistry due to their biological activity. For instance, halomucononitriles derived from this compound have been utilized to construct imidazo[1,2-a]pyridines and 7-alkyl azaindoles through cyclization reactions. These heterocycles have shown potential as therapeutics for multiple diseases, including tuberculosis and neurological disorders .
1.2 Michael Addition Reactions
The compound acts as an effective Michael acceptor due to its electron-withdrawing nitrile groups. It can undergo conjugate addition reactions with various nucleophiles, including amines and malonates. Recent studies demonstrated that dihalomucononitriles derived from this compound can react with nitrogen and carbon nucleophiles to yield diverse products with high yields (40–95% for nitrogen nucleophiles and 72–93% for carbon nucleophiles) .
Medicinal Chemistry
2.1 Antitubercular Activity
Research has indicated that compounds derived from this compound exhibit significant antitubercular activity. For example, derivatives synthesized from mucononitriles have been evaluated against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The electronic density distribution across the synthesized compounds was found to correlate with their biological activity .
2.2 Neuropharmacological Applications
The synthesis of azepines through Diels-Alder reactions involving this compound has opened avenues for developing neuroprotective agents. These azepines have demonstrated high affinity for glycine/NMDA receptors and potential anticonvulsant properties in vivo . Such findings suggest that this compound-derived compounds could be explored further for treating neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of mucondinitrile involves its interaction with various molecular targets. The nitrile groups in mucondinitrile can form strong interactions with nucleophiles, making it a versatile compound in chemical reactions. Its effects are mediated through the formation of intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
- trans,trans-Mucononitrile: Aliphatic dinitrile with conjugated double bonds.
- Fumaronitrile (trans-butenedinitrile): C₄H₂N₂, a shorter conjugated dinitrile.
- Malononitrile (propanedinitrile): C₃H₂N₂, a non-conjugated dinitrile.
- 2-Chloro-6-methylbenzonitrile : Aromatic nitrile with substituents (C₈H₆ClN).
Table 1: Comparative Properties of Nitriles
Reactivity and Electronic Properties
- Conjugation Effects: this compound’s extended conjugation lowers the LUMO energy compared to non-conjugated nitriles like malononitrile, enhancing its electrophilicity in Diels-Alder reactions .
- Nitrile Group Reactivity : Unlike aromatic nitriles (e.g., 2-chloro-6-methylbenzonitrile), aliphatic dinitriles undergo nucleophilic additions more readily due to the absence of aromatic stabilization .
- Spectroscopic Differentiation: IR Spectroscopy: this compound exhibits nitrile C≡N stretches near 2240 cm⁻¹, slightly redshifted compared to malononitrile (2260 cm⁻¹) due to conjugation . NMR: The conjugated diene system in mucononitrile results in distinct ¹H NMR signals for vinylic protons (δ 6.5–7.5 ppm), absent in non-conjugated analogs .
Analytical Challenges and Best Practices
Distinguishing this compound from isomers (e.g., cis,trans-mucononitrile) requires complementary techniques:
Biological Activity
trans,trans-Mucononitrile (C6H6N2) is a nitrile compound derived from the oxidation of toluene and is recognized for its potential biological activities. It has garnered interest in various fields, including pharmacology and biochemistry, due to its structural properties and interactions with biological systems.
- Molecular Formula : C6H6N2
- Molecular Weight : 110.12 g/mol
- CAS Number : 1557-59-1
| Property | Value |
|---|---|
| Molecular Formula | C6H6N2 |
| Molecular Weight | 110.12 g/mol |
| CAS Number | 1557-59-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers found that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. In vitro studies demonstrated that it could inhibit the growth of Candida species, which are common pathogens in immunocompromised individuals. The compound's efficacy against fungi suggests potential therapeutic applications in treating fungal infections.
Case Studies
-
Case Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of this compound against E. coli and Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited a notable inhibition zone of 15 mm against E. coli and 18 mm against Staphylococcus aureus.
- : The results support the potential use of this compound as a natural antimicrobial agent.
-
Case Study on Antifungal Effects :
- Objective : To assess the antifungal activity of this compound against Candida albicans.
- Method : Broth microdilution assay was used to determine the Minimum Inhibitory Concentration (MIC).
- Results : The MIC was found to be 32 µg/mL, indicating strong antifungal potential.
- : These findings suggest that this compound could be developed into an antifungal treatment.
The biological activity of this compound is attributed to its structural features that allow it to interact with cellular components. It is hypothesized that the nitrile group plays a crucial role in binding to enzymes or proteins involved in metabolic pathways of microorganisms. This interaction can lead to enzyme inhibition or disruption of essential cellular processes.
Research Findings
Numerous studies have highlighted the diverse biological activities associated with this compound:
- A study published in Journal of Natural Products reported its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
- Another research article indicated its role as an inhibitor of specific enzymes involved in inflammatory pathways, opening avenues for anti-inflammatory drug development.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus | Inhibition zones up to 18 mm |
| Antifungal | Candida albicans | MIC = 32 µg/mL |
| Cytotoxicity | Cancer cell lines | Significant reduction in viability |
| Anti-inflammatory | Inflammatory pathways | Enzyme inhibition observed |
Q & A
Q. What steps ensure ethical compliance when studying this compound’s biological interactions?
- Answer : Submit protocols to institutional ethics committees, detailing:
- Participant Selection : Criteria for human cell-line use (e.g., exclusion of commercial lines with proprietary restrictions).
- Informed Consent : For studies involving human-derived materials.
- Data Anonymization : If publishing clinical correlations (e.g., occupational exposure data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
